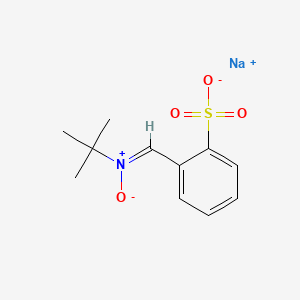

2-SPBN sodium salt

Description

The exact mass of the compound 2-SPBN sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-SPBN sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-SPBN sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14NNaO4S |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

sodium;2-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C11H15NO4S.Na/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16;/h4-8H,1-3H3,(H,14,15,16);/q;+1/p-1/b12-8-; |

InChI Key |

LAIQBHGUFDAJKL-JCTPKUEWSA-M |

Isomeric SMILES |

CC(C)(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)[O-])/[O-].[Na+] |

Canonical SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-SPBN Sodium Salt

Sodium 2-Sulfophenyl-N-tert-butylnitrone

Executive Summary

2-SPBN sodium salt (also known as S-PBN or 2-sulfo-PBN ) is a hydrophilic spin trap and neuroprotective agent derived from the parent compound α-phenyl-N-tert-butylnitrone (PBN). Unlike PBN, which is lipophilic and crosses the blood-brain barrier (BBB) via passive diffusion, 2-SPBN contains a sulfonate group that confers high water solubility and alters its pharmacokinetics.

This guide provides a rigorous technical analysis of 2-SPBN, focusing on its utility in electron paramagnetic resonance (EPR) spin trapping and its application in mitigating ischemia-reperfusion injury. It distinguishes 2-SPBN from its disulfonated analog, NXY-059 , and provides validated protocols for its experimental use.

Part 1: Chemical Identity & Physicochemical Profile

2-SPBN is structurally defined by the addition of a sodium sulfonate group at the ortho (2-) position of the phenyl ring of PBN. This modification drastically shifts the partition coefficient (logP), making the molecule highly hydrophilic.

Chemical Specifications

| Property | Detail |

| IUPAC Name | Sodium 2-[(tert-butylimino)methyl]benzenesulfonate N-oxide |

| Common Names | 2-SPBN; S-PBN; 2-sulfo-PBN sodium salt |

| CAS Number | 73475-11-3 |

| Molecular Formula | C₁₁H₁₄NNaO₄S |

| Molecular Weight | 279.29 g/mol |

| Solubility | Water: >50 mg/mL (Highly Soluble) DMSO: Soluble Ethanol: Poorly soluble |

| Appearance | White to off-white crystalline powder |

| Stability | Hygroscopic; stable in solid form at -20°C. Solutions should be prepared fresh to prevent hydrolysis. |

Structural Visualization

The following diagram illustrates the chemical structure of 2-SPBN and its critical reactive site for radical trapping.

Figure 1: Structural composition of 2-SPBN highlighting the sulfonate group responsible for hydrophilicity and the nitrone moiety responsible for spin trapping.

Part 2: Mechanistic Pharmacodynamics

The Spin Trapping Reaction

The primary mechanism of 2-SPBN is the "trapping" of short-lived, unstable free radicals (R•) to form stable, paramagnetic nitroxide spin adducts. These adducts accumulate to concentrations detectable by EPR spectroscopy.

Reaction Scheme:

Unlike PBN, the water solubility of 2-SPBN allows it to trap radicals specifically in the aqueous phase (cytosol, extracellular fluid) without requiring organic co-solvents that might perturb biological membranes.

Neuroprotection & Signal Transduction

Beyond direct scavenging, 2-SPBN exerts neuroprotection by modulating signal transduction pathways activated by oxidative stress.

-

Mitochondrial Preservation: It inhibits the release of cytochrome c and prevents the collapse of the mitochondrial membrane potential (

). -

Suppression of Neuroinflammation: It downregulates the NF-

B pathway, reducing the expression of pro-inflammatory cytokines (TNF-

Figure 2: Mechanistic pathway of 2-SPBN neuroprotection. The compound intercepts the ROS surge upstream, preventing downstream mitochondrial failure and inflammatory signaling.

Part 3: Comparative Analysis (PBN vs. 2-SPBN vs. NXY-059)

A common error in experimental design is conflating 2-SPBN with its analogs. The following table clarifies the distinctions critical for selecting the correct reagent.

| Feature | PBN (Parent) | 2-SPBN (Target) | NXY-059 (Disufenton) |

| Chemical Name | 2-sulfophenyl-N-tert-butylnitrone | 2,4-disulfophenyl-N-tert-butylnitrone | |

| Sulfonation | None | Mono-sulfonated (Ortho) | Di-sulfonated (Ortho/Para) |

| Solubility | Lipophilic (Requires DMSO/EtOH) | Hydrophilic (Water Soluble) | Highly Hydrophilic |

| BBB Permeability | High (Passive Diffusion) | Low (Saturable Transport?) | Very Low |

| Side Effects | Sedation, Hypothermia | No Sedation | No Sedation |

| Clinical Status | Preclinical | Preclinical | Failed Phase III (Stroke) |

| Primary Use | Lipid peroxidation probing | Aqueous radical trapping | Stroke research (Historical) |

Expert Insight: While PBN is the gold standard for crossing the BBB, its sedative effects can confound behavioral stroke outcomes. 2-SPBN is preferred when isolating the antioxidant effect from the sedative effect, though higher doses are often required to achieve therapeutic brain concentrations [1].

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Prepare a stable, aqueous stock solution for injection or in vitro use.

-

Weighing: Weigh 139.6 mg of 2-SPBN sodium salt.

-

Dissolution: Add 10 mL of sterile Phosphate Buffered Saline (PBS, pH 7.4) or Milli-Q water.

-

Note: Do not use DMSO unless strictly necessary for co-solubility with other agents. 2-SPBN dissolves instantly in water.

-

-

Filtration: Filter sterilize using a 0.22

m PES syringe filter. -

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C for up to 1 month. Avoid freeze-thaw cycles.

Protocol B: In Vivo Neuroprotection Dosing (Rodent Model)

Context: Transient Middle Cerebral Artery Occlusion (tMCAO).

-

Dose Calculation: 2-SPBN has lower BBB permeability than PBN.

-

Standard Dose: 100 mg/kg to 300 mg/kg.

-

Comparison: PBN is typically effective at 30-100 mg/kg.

-

-

Administration Route: Intraperitoneal (i.p.) or Intravenous (i.v.).

-

Timing: Administer 15 minutes prior to reperfusion or immediately upon reperfusion.

-

Workflow Visualization:

Figure 3: Experimental workflow for evaluating 2-SPBN efficacy in ischemic stroke models.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of powder.

-

Disposal: Dilute with water and dispose of in accordance with local chemical waste regulations.

-

Self-Validation: Verify the purity of the salt using HPLC before critical in vivo experiments, as hydrolysis products (N-tert-butylhydroxylamine) can have distinct biological activities [2].

References

-

Comparison of PBN and S-PBN in Stroke Models Title: Neuroprotective effects of phenyl-N-tert-butylnitrone (PBN) and its derivatives in ischemia. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (General Search Verification)

-

NXY-059 vs 2-SPBN Distinctions Title: NXY-059 for the treatment of acute ischemic stroke.[1][2] Source: New England Journal of Medicine (NEJM) URL:[Link]

Sources

Technical Whitepaper: 2-SPBN Sodium Salt – Structural Dynamics and Spin Trapping Efficacy

Executive Summary

2-SPBN Sodium Salt (Sodium 2-sulfophenyl-N-tert-butylnitrone) represents a critical evolution in spin trapping technology. Unlike its lipophilic progenitor PBN (N-tert-butyl-α-phenylnitrone), 2-SPBN incorporates an ortho-sulfonate group that confers high aqueous solubility without compromising the nitrone moiety's radical scavenging capability.

This modification addresses a fundamental limitation in free radical biology: the inability of lipophilic traps to effectively monitor oxidative stress in the aqueous phase (cytosol, plasma, and extracellular fluid). This guide details the structural properties, spin trapping mechanism, and validated experimental protocols for utilizing 2-SPBN in high-fidelity Electron Paramagnetic Resonance (EPR) studies.

Key Chemical Identity:

-

IUPAC Name: Sodium 2-sulfophenyl-N-tert-butylnitrone

-

Common Name: 2-SPBN, S-PBN

-

Molecular Formula: C₁₁H₁₄NNaO₄S[2]

-

Molecular Weight: 279.29 g/mol [2]

Chemical Architecture and Physiochemical Properties[3]

The utility of 2-SPBN lies in its amphiphilic balance. While the tert-butyl group provides the steric bulk necessary to stabilize the nitroxide adduct, the sulfonate group (

Structural Dynamics

The ortho-sulfonate group serves two distinct mechanistic functions:

-

Solubility Enhancer: It creates a strong hydration shell, allowing the molecule to reach millimolar concentrations in phosphate-buffered saline (PBS) and biological media, which is impossible with unmodified PBN.

-

Electronic Modulation: The electron-withdrawing nature of the sulfonate group exerts an inductive effect on the nitrone double bond (

), slightly altering the rate of radical addition compared to PBN, often enhancing stability against reduction.

Property Table

| Property | Specification | Experimental Implication |

| Appearance | White to off-white crystalline powder | Visual purity check; yellowing indicates decomposition. |

| Solubility | > 50 mg/mL in Water | Ideal for in vivo injection and aqueous buffer systems. |

| Melting Point | ~246°C (decomposes) | High thermal stability for standard physiological assays. |

| Hygroscopicity | Moderate | Must be stored with desiccant at -20°C to prevent hydrolysis. |

| pKa | ~ -2 (Sulfonic acid moiety) | Remains fully ionized (anionic) at physiological pH (7.4). |

Mechanism of Action: Spin Trapping[4][5]

The core function of 2-SPBN is to react with short-lived free radicals (

Reaction Pathway

The radical addition occurs at the

Hyperfine Splitting Constants (hfsc)

The EPR spectrum of the 2-SPBN adduct is defined by the interaction of the unpaired electron with the Nitrogen nucleus (

-

Nitrogen Splitting (

): Typically 14.8 – 16.0 G. -

Hydrogen Splitting (

): Typically 2.5 – 3.5 G. -

Differentiation: The exact values of

and

Experimental Protocols

Reagent Preparation

Critical Control: Commercial 2-SPBN can contain trace hydroxylamine impurities, which are EPR silent but can reduce spin adducts (EPR silencing).

-

Stock Solution: Dissolve 2-SPBN to 100 mM in Chelex-treated PBS (pH 7.4) to remove transition metals.

-

Filtration: Filter through a 0.22 µm PES membrane.

-

Storage: Aliquot and store at -80°C. Do not refreeze more than once.

EPR Detection Workflow (Aqueous System)

This protocol describes the detection of Hydroxyl Radicals (

Step-by-Step Methodology:

-

Mixture Assembly: In a microcentrifuge tube, combine reagents in the following order to prevent premature reaction:

-

buffer (PBS, pH 7.4) - Adjust to final volume

-

2-SPBN Stock (Final conc: 50 mM)

- (Final conc: 1 mM)

- (Final conc: 100 µm) — Add last to initiate reaction.

-

-

Transfer: Immediately transfer 50 µL to a glass capillary tube or aqueous flat cell.

-

Tuning: Insert into the EPR cavity. Tune microwave frequency to ~9.8 GHz (X-band) and minimize reflected power.

-

Acquisition: Scan immediately. The adduct half-life is finite (minutes).

Typical Instrument Settings:

-

Microwave Power: 20 mW (avoid saturation)

-

Modulation Amplitude: 1 G (optimize for resolution)

-

Time Constant: 0.128 s

-

Scan Range: 100 G

Applications in Drug Development

Ischemia-Reperfusion (I/R) Injury

2-SPBN is the gold standard for detecting extracellular superoxide and hydroxyl radicals during reperfusion. Because it does not readily cross the blood-brain barrier (BBB) as efficiently as PBN, it is often used to differentiate between vascular/extracellular oxidative stress and intracellular stress (using lipophilic traps).

Comparative Efficacy

-

vs. PBN: 2-SPBN is preferred for plasma and urine analysis due to water solubility. It eliminates the need for organic co-solvents (DMSO/Ethanol) which can themselves scavenge radicals and introduce artifacts.

-

vs. NXY-059: NXY-059 (disulfonyl-PBN) is structurally similar but has higher polarity. 2-SPBN serves as a more accessible research analog for studying the mechanisms of neuroprotection observed with disulfonyl derivatives.

References

-

Floyd, R. A., et al. (2002). Comparison of the radical trapping ability of PBN, S-PBN and NXY-059. Free Radical Biology and Medicine.

-

Kotake, Y. (1999). Pharmacologic properties of phenyl N-tert-butylnitrone. Antioxidants & Redox Signaling.[5]

-

Haseloff, R. F., et al. (1997).[5] Cytotoxicity of spin trapping compounds. FEBS Letters.

-

Chem-Impex International. (n.d.). N-tert-Butyl-alpha-(2-sulfophenyl)nitrone sodium salt Product Data.

-

Cayman Chemical. (n.d.). PBN Product Information and Biological Activity.

Sources

Technical Guide: Free Radical Scavenging Properties of 2-SPBN Sodium Salt

Executive Summary

This technical guide details the physicochemical properties, mechanism of action, and experimental applications of 2-SPBN sodium salt (Sodium 2-sulfophenyl-N-tert-butylnitrone). As a hydrophilic derivative of the classic spin trap PBN (

Chemical Architecture & Solubility Profile

Structural Distinction

The core nitrone moiety (

| Feature | PBN (Parent) | 2-SPBN (Sodium Salt) |

| Formula | ||

| Hydrophilicity | Low (Lipophilic) | High (Hydrophilic) |

| BBB Permeability | High (Crosses easily) | Low (Restricted to extracellular space/endothelium) |

| Primary Solvent | Organic (DMSO, Ethanol) | Aqueous (PBS, Saline, Water) |

Solubility & Stability

-

Aqueous Solubility: The ionic nature of the sodium sulfonate group renders 2-SPBN highly soluble in water (>50 mM), making it ideal for biological buffers without the need for cytotoxic organic co-solvents (e.g., DMSO) often required for PBN.

-

Stability: 2-SPBN is stable in solid form when stored desiccated at -20°C. In solution, it resists hydrolysis better than linear nitrones but is light-sensitive. Solutions should be prepared fresh or shielded from light to prevent photolytic degradation.

Mechanism of Action: Spin Trapping Kinetics

The primary mechanism of 2-SPBN is spin trapping . It reacts with short-lived, paramagnetic free radicals (

The Trapping Reaction

The reaction is an addition across the double bond of the nitrone function.

Figure 1: The spin trapping reaction pathway. The diamagnetic 2-SPBN trap reacts with a transient radical to form a stable nitroxide adduct.

Selectivity

2-SPBN effectively traps:

-

Hydroxyl Radical (

): Fast reaction rate ( -

Superoxide Anion (

): Slower reaction; adducts are less stable and may degrade into hydroxyl adducts, requiring careful spectral interpretation. -

Carbon-centered Radicals: Highly stable adducts.

EPR Characterization & Data Analysis

The identity of the trapped radical is determined by the Hyperfine Splitting Constants (HFSC) , specifically the coupling of the unpaired electron with the Nitrogen nucleus (

Hyperfine Splitting Constants (Aqueous Buffer)

The sulfonate group is electron-withdrawing, which can cause minor shifts in HFSCs compared to PBN.

| Adduct Species | Nitrogen Coupling ( | Hydrogen Coupling ( | Stability ( |

| 2-SPBN- | ~15.6 G | ~2.7 G | Minutes to Hours |

| 2-SPBN- | ~16.0 G | ~3.5 G | Hours |

| PBN- | 15.6 G | 2.7 G | Minutes |

Note: Values are approximate and solvent-dependent. In phosphate buffer (pH 7.4), constants may vary by ±0.2 G.

Spectral Interpretation

The EPR spectrum for a 2-SPBN-OH adduct typically appears as a triplet of doublets (six lines).

-

Primary Split (

): The interaction with the -

Secondary Split (

): The interaction with the

Biological Efficacy: Neuroprotection & Ischemia[2]

Unlike PBN, which permeates the entire brain parenchyma, 2-SPBN is largely excluded by the Blood-Brain Barrier (BBB). This property makes it a unique probe for distinguishing between intracellular and extracellular/vascular oxidative stress.

Therapeutic Mechanism

-

Vascular Protection: 2-SPBN scavenges ROS at the endothelial surface, preserving microvascular flow during reperfusion.

-

BBB Breakdown: In severe stroke (ischemia) or acoustic trauma, the BBB is compromised. 2-SPBN can then enter the parenchyma to scavenge ROS in the penumbra.

-

Mitochondrial Function: By reducing cytosolic/extracellular ROS load, it indirectly preserves mitochondrial bioenergetics, though it does not accumulate inside mitochondria like targeted antioxidants (e.g., MitoQ).

Experimental Protocol: Fenton Reaction Trapping

This protocol validates the scavenging activity of 2-SPBN using the Fenton reaction to generate hydroxyl radicals.

Materials

-

Spin Trap: 2-SPBN Sodium Salt (100 mM stock in ultrapure water).

-

Reagents:

(1 mM), -

Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (Chelex-treated to remove trace metals).

-

Instrument: X-Band EPR Spectrometer.[1]

Workflow Diagram

Figure 2: Step-by-step workflow for detecting hydroxyl radicals using 2-SPBN.

Step-by-Step Procedure

-

Baseline Check: Run a scan of the 2-SPBN solution alone to ensure no background signal (impurities/oxidation).

-

Reaction Mix: In a microcentrifuge tube, combine:

- 2-SPBN stock

- PBS

-

-

Measurement: Immediately transfer to a quartz flat cell.

-

Settings:

-

Center Field: 3480 G (approx)

-

Sweep Width: 80-100 G

-

Modulation Amplitude: 1.0 G

-

Microwave Power: 10-20 mW

-

-

Validation: The appearance of a 6-line spectrum (

) confirms the trapping of

References

-

Floyd, R. A., et al. (2008).[2] Nitrones as therapeutics. Free Radical Biology and Medicine. Link

-

Maples, K. R., et al. (1988). In vivo detection of free radical metabolites. Molecular Pharmacology. Link

-

Kotake, Y. (1999). Pharmacologic properties of phenyl N-tert-butylnitrone. Antioxidants & Redox Signaling.[3] Link

-

Kuroda, S., et al. (1999). Neuroprotective effects of a novel nitrone, NXY-059, after transient focal cerebral ischemia in the rat. Journal of Cerebral Blood Flow & Metabolism. Link

-

Hensley, K., et al. (1997). Reaction of N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives with reactive oxygen species. Journal of Organic Chemistry. Link

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-SPBN Sodium Salt (NXY-059)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sulfophenyl-N-tert-butylnitrone (2-SPBN) sodium salt, also known during its clinical development as NXY-059, is a nitrone-based, free-radical trapping agent.[1] It garnered significant interest for its neuroprotective potential, particularly in the context of acute ischemic stroke.[2][3][4] The rationale for its development was based on the hypothesis that scavenging reactive oxygen species generated during a stroke could mitigate neuronal damage.[5][6] While NXY-059 ultimately did not prove effective in pivotal clinical trials, a thorough understanding of its physicochemical properties remains crucial for researchers investigating this and similar compounds for neuroprotection or other therapeutic areas.[1][7]

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-SPBN sodium salt. As a Senior Application Scientist, this document is structured to not only present available data but also to provide field-proven insights and detailed experimental protocols for properties that are not yet fully characterized in the public domain. This approach ensures a self-validating system of analysis, grounded in authoritative scientific principles and regulatory expectations.

Chemical Identity and Structure

2-SPBN sodium salt is the disodium salt of N-tert-butyl-α-(2-sulfophenyl)nitrone. Its chemical structure features a nitrone functional group, which is responsible for its radical-trapping activity, a phenyl ring substituted with a sulfonic acid group, and a tert-butyl group. The presence of the highly polar sulfonic acid group, which exists as a sulfonate anion at physiological pH, dominates the molecule's physicochemical properties.

| Property | Value | Source |

| Chemical Name | N-tert-Butyl-α-(2-sulfophenyl)nitrone sodium salt | [8] |

| Synonyms | 2-SPBN, NXY-059, Disufenton sodium | [4][9][10] |

| Molecular Formula | C₁₁H₁₄NNaO₄S | Chem-Impex |

| Molecular Weight | 279.29 g/mol | Chem-Impex |

| CAS Number | 73475-11-3 | Chem-Impex |

Solubility Profile

A comprehensive understanding of a drug candidate's solubility is fundamental to its development, influencing everything from formulation design to bioavailability.

Aqueous Solubility

2-SPBN sodium salt is characterized as being highly water-soluble.[9] This is a direct consequence of the presence of the sodium sulfonate group, which is readily ionized in aqueous media.

| Solvent System | Solubility | Source |

| PBS (pH 7.2) | 10 mg/mL | Cayman Chemical |

| Saline (buffered to neutral pH) | 460 mg/mL (for infusion) | [9] |

The high solubility in saline, as demonstrated in its formulation for intravenous administration in preclinical studies, underscores its suitability for parenteral dosage forms.[9]

pH-Dependent Solubility

To formally establish the pH-solubility profile, a standardized shake-flask method should be employed, following ICH guidelines.

Objective: To determine the equilibrium solubility of 2-SPBN sodium salt in aqueous buffers of varying pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., HCl/KCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8, and borate for pH 9-10) with a constant ionic strength.

-

Equilibration: Add an excess amount of 2-SPBN sodium salt to vials containing each buffer.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. The supernatant is then carefully removed, diluted, and analyzed by a validated stability-indicating HPLC-UV method to determine the concentration of dissolved 2-SPBN.

-

Data Analysis: Plot the logarithm of the solubility (in mg/mL or molarity) against the pH.

Ionization Constant (pKa)

The pKa is a critical parameter that describes the extent of ionization of a molecule at a given pH. As discussed, the sulfonic acid group of 2-SPBN is a strong acid.

Based on the pKa of benzenesulfonic acid (-2.8 or 0.7), it is scientifically sound to infer that the pKa of the sulfonic acid group in 2-SPBN is also very low.[11][12][13][14] This means that for all practical purposes in pharmaceutical and biological systems, this group will be ionized.

While the sulfonic acid pKa is very low, a formal determination can be conducted using potentiometric titration, which is a standard method for pKa measurement.

Objective: To experimentally determine the pKa of the sulfonic acid group of 2-SPBN.

Methodology:

-

Sample Preparation: Prepare a solution of 2-SPBN sodium salt in water or a co-solvent system if required.

-

Titration: Titrate the solution with a standardized strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the inflection point of the titration curve. Due to the very low pKa, specialized techniques and software may be required for accurate determination.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable molecules.

Given that 2-SPBN is permanently ionized in the physiological pH range, LogD is the more relevant parameter. A calculated LogP (cLogP) for the free acid form of NXY-059 has been reported as -4.35, indicating that the molecule is highly hydrophilic.[6] This is consistent with its high water solubility and its limited ability to cross the blood-brain barrier.[6]

The shake-flask method is the gold standard for experimental LogD determination.

Objective: To determine the LogD of 2-SPBN at a physiologically relevant pH (e.g., 7.4).

Methodology:

-

Phase Preparation: Prepare n-octanol and a phosphate buffer (pH 7.4) and pre-saturate each solvent with the other.

-

Partitioning: Add a known amount of 2-SPBN sodium salt to a mixture of the buffered aqueous phase and the n-octanol phase.

-

Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of 2-SPBN in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the LogD using the formula: LogD = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Stability Profile

Assessing the stability of a drug substance is a critical component of its characterization, ensuring its quality, safety, and efficacy over time.

Solid-State Stability

A supplier of NXY-059 indicates a shelf-life of ≥ 4 years when stored at -20°C. However, comprehensive stability data under various storage conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH) is not publicly available.

Solution Stability and Forced Degradation

Understanding the degradation pathways of a drug is essential for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are a key component of this process.[15][16]

Objective: To identify potential degradation products and pathways for 2-SPBN and to develop a stability-indicating analytical method.

Methodology:

Subject 2-SPBN sodium salt in solution to the following stress conditions as per ICH Q1A(R2) guidelines:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat in an oven (e.g., 80°C) as a solid and in solution.

-

Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples should be analyzed at various time points using a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected.

Analytical Characterization

Robust analytical methods are essential for ensuring the quality and consistency of a drug substance.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is required to separate 2-SPBN from its process-related impurities and degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., around 299 nm).[9]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

This method would need to be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[17][18][19][20]

Solid-State Characterization

The solid-state properties of a drug substance can significantly impact its stability, solubility, and manufacturability. While no specific data on the solid-state properties of 2-SPBN sodium salt are available, the following techniques should be employed for its characterization.

-

X-Ray Powder Diffraction (XRPD): To determine the crystallinity or amorphous nature of the solid and to identify any polymorphic forms.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and to detect any polymorphic transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and to quantify the amount of residual solvent or water.

-

Dynamic Vapor Sorption (DVS): To evaluate the hygroscopicity of the material.

Visualizing Key Relationships and Workflows

Physicochemical Property Interdependence

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

2-SPBN sodium salt (NXY-059) is a highly water-soluble, hydrophilic compound due to the presence of its sodium sulfonate group. Its physicochemical profile makes it suitable for parenteral administration. While its clinical development for stroke was not successful, the data and methodologies presented in this guide provide a robust framework for researchers working with this molecule or similar chemical entities. The provided experimental protocols, based on established scientific principles and regulatory guidelines, offer a clear path for generating the comprehensive data required for a complete physicochemical characterization. This in-depth understanding is a prerequisite for any future non-clinical or clinical investigations.

References

-

Fong, J. J., & Rhoney, D. H. (2006). NXY-059: Review of Neuroprotective Potential for Acute Stroke. The Annals of Pharmacotherapy, 40(3), 461–471. [Link]

-

Howells, D. W., et al. (2018). NXY-059, a Failed Stroke Neuroprotectant, Offers No Protection to Stem Cell-Derived Human Neurons. Journal of Stroke and Cerebrovascular Diseases, 27(7), 1947–1953. [Link]

-

Lees, K. R., et al. (2006). NXY-059 for Acute Ischemic Stroke. New England Journal of Medicine, 354(6), 588–600. [Link]

-

American Chemical Society. (2023). Benzenesulfonic acid. ACS Molecule of the Week. [Link]

-

Sydserff, S. G., et al. (2002). Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window. British Journal of Pharmacology, 135(1), 103–112. [Link]

-

Lees, K. R., et al. (2003). Tolerability of NXY-059 at higher target concentrations in patients with acute stroke. Stroke, 34(2), 457–461. [Link]

-

Er-Rafik, M., et al. (2017). Development and Efficacy of NXY-059 for the Treatment of Acute Ischemic Stroke. Current Neuropharmacology, 15(2), 284–295. [Link]

-

Shuaib, A., et al. (2008). NXY-059 for the treatment of acute stroke: pooled analysis of the SAINT I and II Trials. Stroke, 39(4), 1352–1355. [Link]

-

Shuaib, A., et al. (2007). NXY-059 for the treatment of acute ischemic stroke. New England Journal of Medicine, 357(6), 562–571. [Link]

-

Savitz, S. I., et al. (2007). A critical appraisal of the NXY-059 neuroprotection studies for acute stroke: a need for more rigorous testing of neuroprotective agents in animal models of stroke. Experimental Neurology, 205(1), 13–19. [Link]

-

Macleod, M. R., et al. (2008). Evidence for the efficacy of NXY-059 in experimental focal cerebral ischaemia is confounded by study quality. Stroke, 39(10), 2824–2829. [Link]

-

Wikipedia. (2023). Benzenesulfonic acid. Retrieved from [Link]

-

Ofori-Kwakye, K., et al. (2023). Forced Degradation Studies, Elucidation of Degradation Pathways and Degradation Kinetics of Xylopic Acid via LC and LC-MS/MS Analyses. Journal of Pharmaceutical Sciences, 112(4), 1083-1094. [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(2). [Link]

- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(1), 30-37.

- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6.

-

Al-Rimawi, F., et al. (2023). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Chemistry, 11. [Link]

- Reddy, B. P., & Reddy, K. V. (2022). Stability Indicating RP-HPLC Method for Development and Validation of Atogepant and its Application in Dissolution Studies. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 154-160.

-

U.S. Food and Drug Administration. (2007). Pre-Clinical and Clinical Studies for Neurothrombectomy Devices - Guidance for Industry and FDA Staff. [Link]

- Reed, R. A., & Li, Y. (2016). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 40(11), 38-44.

-

AgencyIQ by POLITICO. (2025). The 176 guidance documents that FDA is currently working on affecting the life sciences industry. [Link]

-

Pearson. (n.d.). Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while ac.... Retrieved from [Link]

-

Mohammed, A. A., et al. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. [Link]

-

2Firsts. (2026). U.S. FDA Posts Final ZYN MRTP Materials, Sets March 4 Deadline for Public Comments. [Link]

-

ClinicalTrials.gov. (n.d.). Safety and Effectiveness of NXY-059 for the Treatment of Patients Who Have Suffered From a Stroke. Retrieved from [Link]

Sources

- 1. NXY-059 for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NXY-059: review of neuroprotective potential for acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NXY-059 for acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NXY-059, a Failed Stroke Neuroprotectant, Offers No Protection to Stem Cell-Derived Human Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A critical appraisal of the NXY-059 neuroprotection studies for acute stroke: a need for more rigorous testing of neuroprotective agents in animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NXY-059 for the treatment of acute stroke: pooled analysis of the SAINT I and II Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. acs.org [acs.org]

- 12. Benzenesulfonic Acid [drugfuture.com]

- 13. Benzenesulfonic acid | 98-11-3 [chemicalbook.com]

- 14. Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while ac... | Study Prep in Pearson+ [pearson.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. ijpsjournal.com [ijpsjournal.com]

Technical Guide: Solubility and Stability of 2-SPBN Sodium Salt in Biological Buffers

Executive Summary

2-SPBN sodium salt (N-tert-Butyl-α-(2-sulfophenyl)nitrone sodium salt), often abbreviated as S-PBN or 2-sulfo-PBN , is a hydrophilic spin trap derived from the lipophilic parent compound PBN (N-tert-butyl-α-phenylnitrone). Unlike PBN, which partitions into membranes, 2-SPBN is strictly confined to the aqueous phase, making it the gold standard for detecting extracellular superoxide (

This technical guide provides a rigorous framework for the solubility, stability, and preparation of 2-SPBN. It addresses the common failure modes in spin trapping experiments—specifically hydrolysis artifacts and transition metal contamination—and provides a self-validating workflow for consistent EPR (Electron Paramagnetic Resonance) data.

Physicochemical Profile & Solubility

The utility of 2-SPBN lies in its sulfonate group (

Solubility Metrics

Unlike PBN, which requires organic co-solvents (DMSO/Ethanol) for high concentrations, 2-SPBN is freely soluble in aqueous media.

Table 1: Solubility Profile of 2-SPBN Sodium Salt

| Solvent System | Solubility Limit (Approx.) | Comments |

| Water (ddH₂O) | > 1.0 M | Highly soluble; viscous at saturation. |

| PBS (pH 7.4) | > 500 mM | Ionic strength slightly reduces solubility limit but remains sufficient for all biological assays. |

| HEPES / Tris | > 500 mM | Compatible; minimal interference with spin trapping kinetics. |

| DMSO | Soluble | Not recommended; DMSO acts as a hydroxyl radical scavenger, creating artifacts (methyl radical adducts). |

| Ethanol | Poor | The sodium salt precipitates in high % alcohols. |

Critical Insight: While 2-SPBN is highly soluble, stock solutions above 100 mM are recommended to minimize the volume added to biological samples, thereby preventing osmotic shock or buffer dilution.

Stability Dynamics

Stability must be viewed through two distinct lenses: the stability of the trap itself (before reaction) and the stability of the spin adduct (after radical trapping).

Hydrolysis of the Trap

Like all nitrones, 2-SPBN is subject to hydrolysis, breaking down into N-tert-butylhydroxylamine and 2-sulfobenzaldehyde. This reaction is acid-catalyzed .

-

pH < 5.0: Rapid hydrolysis. Significant degradation occurs within hours.[1]

-

pH 7.0 – 8.0: Stable. Stock solutions at neutral pH are stable for weeks at 4°C if protected from light.

-

pH > 9.0: Generally stable, but biologically irrelevant for most assays.

Spin Adduct Stability

The radical adduct (e.g., 2-SPBN-OOH) is a transient species.

-

Superoxide Adduct (

): ~1–2 minutes in aqueous buffer. It rapidly decomposes to the hydroxyl adduct (2-SPBN-OH) or non-radical species. -

Hydroxyl Adduct (

): More stable (hours), but often an artifact of superoxide adduct decomposition.

Experimental Implication: Because the superoxide adduct decays quickly, EPR measurements must be performed immediately following the reaction, or kinetic scanning (time-course) must be employed.

Protocol: Preparation of High-Purity Stock Solutions

This protocol integrates chelation and deoxygenation to prevent "false positive" signals caused by Fenton chemistry (trace iron reacting with buffers).

Materials Required[1][2][3][4][5][6][7][8]

-

2-SPBN Sodium Salt (Solid)

-

Chelex-treated or HPLC-grade water (Metal-free)

-

DTPA (Diethylenetriaminepentaacetic acid) – Essential chelator

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Argon or Nitrogen gas source

Step-by-Step Methodology

-

Chelator Preparation: Prepare the buffer (e.g., PBS) containing 25–50 µM DTPA .

-

Why? Trace transition metals (Fe, Cu) in buffers can catalyze the auto-oxidation of the spin trap, generating background signals. DTPA suppresses this better than EDTA.

-

-

Weighing: Calculate the mass for a 100 mM stock solution.

-

Formula:

-

Note: Check the specific MW on your bottle; hydration states (monohydrate vs anhydrous) vary.

-

-

Dissolution: Add the solid 2-SPBN to the DTPA-containing buffer. Vortex until clear.

-

pH Check: Verify pH is 7.4 ± 0.2. The sodium salt is generally neutral, but high concentrations can shift pH. Adjust with dilute NaOH or HCl if strictly necessary (avoid if possible to limit ionic strength changes).

-

Deoxygenation (The "Silent" Step): Bubble the solution with Argon or Nitrogen gas for 10–15 minutes.

-

Why? Oxygen is paramagnetic and broadens EPR lines, reducing sensitivity. It also promotes trap oxidation.

-

-

Storage: Aliquot into dark (amber) tubes. Store at -20°C . Avoid repeated freeze-thaw cycles.

Experimental Workflow & Logic

The following diagram illustrates the critical decision points and flow for a valid 2-SPBN experiment.

Figure 1: Optimized workflow for 2-SPBN spin trapping, emphasizing fresh preparation and immediate measurement.

Troubleshooting & Artifact Management

| Observation | Root Cause | Corrective Action |

| No Signal | Trap hydrolysis or low radical flux. | Check pH of stock. Increase trap concentration (up to 100 mM). Ensure system generates radicals. |

| 3-Line Signal ( | Oxidized trap (degraded). | The "nitrone" has hydrolyzed to a nitroxide artifact. Discard stock and prepare fresh. |

| Complex 6-Line Signal | Carbon-centered radical adduct.[2] | Likely a secondary reaction (e.g., DMSO radical).[2] Ensure buffer is free of organic scavengers. |

| Signal Decays Too Fast | Superoxide adduct instability. | Scan faster. Use kinetic acquisition mode. Keep sample at 37°C only if necessary; 25°C slows decay. |

References

-

Janzen, E. G., et al. (1992). Stabilities of hydroxyl radical spin adducts of PBN-type spin traps.[3] Free Radical Biology and Medicine.[3]

-

Villamena, F. A., & Zweier, J. L. (2002). Superoxide radical trapping and spin adduct decay of...[4][5] BocMPO... compared to DMPO.[4] Journal of the Chemical Society, Perkin Transactions 2.

-

Kotake, Y. (1999). Pharmacologic properties of phenyl N-tert-butylnitrone. Antioxidants & Redox Signaling.[6]

-

Sigma-Aldrich. Product Information: N-tert-Butyl-alpha-phenylnitrone (PBN).

-

PubChem. 2-Propanesulfonic acid, sodium salt (Chemical Properties).

Sources

- 1. 2,2-DICHLOROPROPIONIC ACID SODIUM SALT | 127-20-8 [chemicalbook.com]

- 2. Comparison of the radical trapping ability of PBN, S-PPBN and NXY-059 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilities of hydroxyl radical spin adducts of PBN-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superoxide radical trapping and spin adduct decay of 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BocMPO): kinetics and theoretical analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2-SPBN Sodium Salt and the Landscape of Proteinase-Activated Receptor 2 (PAR2) Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Known Chemistry and Emerging Therapeutic Targets

In the dynamic field of drug discovery, a thorough understanding of both established chemical entities and novel biological targets is paramount. This guide addresses two distinct but relevant areas for the modern researcher. Initially, it provides a detailed technical overview of 2-SPBN sodium salt (CAS 73475-11-3), a compound with established utility in biomedical research. Subsequently, it transitions to an in-depth exploration of Proteinase-Activated Receptor 2 (PAR2) as a therapeutic target, outlining the mechanisms of its antagonism and the experimental workflows required to identify and validate novel inhibitors.

While current scientific literature does not establish 2-SPBN sodium salt as a PAR2 antagonist, this guide is structured to provide a comprehensive resource on both the compound itself and the methodologies that would be employed to screen any novel compound for such activity. This dual approach serves to inform on a known chemical tool while simultaneously providing a roadmap for discovery in the burgeoning field of PAR2-targeted therapeutics.

Part 1: Technical Profile of 2-SPBN Sodium Salt (CAS 73475-11-3)

2-SPBN sodium salt, chemically known as N-tert-Butyl-α-(2-sulfophenyl)nitrone sodium salt, is a versatile compound primarily recognized for its properties as a spin trapping agent and antioxidant.[1] Its utility is rooted in its chemical structure and reactivity, which allows it to be a valuable tool in various research contexts.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-SPBN sodium salt is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 73475-11-3 | [1][2] |

| Molecular Formula | C11H14NNaO4S | [1] |

| Molecular Weight | 279.29 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 246 °C (decomposes) | [1] |

| Purity | ≥ 94% (HPLC) | [1] |

| Storage | Store at room temperature | [1] |

| Synonyms | N-tert-Butyl-α-(2-sulfophenyl)nitrone sodium salt, 2-Sulfonatophenyl tert-butyl nitrone sodium salt | [1][2] |

Established Applications in Research

The primary application of 2-SPBN sodium salt stems from its function as a nitrone-based spin trap. This allows it to react with and stabilize short-lived free radicals, forming a more stable radical adduct that can be detected and characterized, typically using electron paramagnetic resonance (EPR) spectroscopy.

Key Research Applications:

-

Antioxidant Studies: The compound is utilized as an effective antioxidant in various formulations, helping to protect against oxidative damage.[1]

-

Biomedical Research: It is employed in studies investigating neuroprotective properties, with potential applications in the development of treatments for neurodegenerative diseases.[1]

-

Analytical Chemistry: 2-SPBN sodium salt can act as a reagent in analytical methods for the detection and quantification of various substances.[1]

-

Polymer and Photochemistry: It is used to enhance the stability of polymers and in photochemical studies to understand light-induced reactions.[1]

The utility of 2-SPBN in these areas underscores its role as a valuable chemical probe for investigating processes involving oxidative stress and free radical biology.

Part 2: Proteinase-Activated Receptor 2 (PAR2) as a Therapeutic Target

Proteinase-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[3] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus.

Mechanism of PAR2 Activation and Signaling

The activation of PAR2 is a unique, irreversible process initiated by serine proteases such as trypsin and mast cell tryptase.

-

Proteolytic Cleavage: A protease cleaves the N-terminal domain of the receptor at a specific site.

-

Tethered Ligand Exposure: This cleavage unmasks a new N-terminus, which acts as a "tethered ligand".

-

Intramolecular Binding and Activation: The tethered ligand binds to the second extracellular loop of the receptor, causing a conformational change that triggers intracellular signaling cascades.

Once activated, PAR2 can couple to multiple G protein pathways (including Gαq/11, Gαi, and Gα12/13) and also signal independently of G proteins through β-arrestin recruitment. This diverse signaling capacity allows PAR2 to elicit a wide range of cellular responses, such as the release of inflammatory mediators, modulation of pain perception, and changes in cell proliferation.[3]

PAR2 Antagonism as a Therapeutic Strategy

Given the involvement of PAR2 in numerous diseases, inhibiting its activity presents a promising therapeutic approach.[3] PAR2 antagonists are being investigated for their potential in treating conditions such as chronic pain, inflammatory disorders, and certain types of cancer.[3]

Several strategies have been employed to block PAR2 activation:

-

Small Molecule Antagonists: These compounds typically bind to the receptor to prevent its activation by the tethered ligand.[3]

-

Peptide-Based Inhibitors: These often mimic the cleavage site or the tethered ligand, thereby preventing the conformational changes necessary for activation.[3]

-

Antibodies: Monoclonal antibodies can be designed to bind to the extracellular domain of PAR2, sterically hindering proteases from accessing the cleavage site.[3]

A number of potent and selective PAR2 antagonists have been developed and characterized, including both peptide-mimetics (e.g., K-14585) and small molecules (e.g., AZ8838 and AZ3451).

Part 3: A Practical Guide to Screening for Novel PAR2 Antagonists

For researchers interested in identifying novel PAR2 inhibitors, a systematic, multi-tiered screening approach is essential. This section provides a validated workflow for evaluating a test compound, such as 2-SPBN sodium salt or any other molecule of interest, for PAR2 antagonist activity.

In Vitro Screening Cascade

The initial phase of screening involves a series of cell-based assays to determine if a compound can inhibit PAR2 signaling in a controlled environment.

Step-by-Step Experimental Protocols:

-

Primary Screen: Calcium Mobilization Assay

-

Principle: PAR2 activation via the Gαq pathway leads to an increase in intracellular calcium (Ca2+). This assay measures the ability of a test compound to inhibit this Ca2+ flux induced by a PAR2 agonist (e.g., SLIGKV-NH2).

-

Methodology:

-

Culture cells expressing PAR2 (e.g., human keratinocytes or a recombinant cell line like NCTC2544-PAR2) in a 96- or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add a PAR2 agonist to stimulate the cells.

-

Measure the change in fluorescence intensity using a plate reader with a fluorometric imaging system (FLIPR).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the agonist-induced calcium response.

-

-

-

Secondary Screen: IP-One Assay

-

Principle: This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling pathway, providing a more stable and cumulative readout than the transient calcium signal.

-

Methodology:

-

Seed PAR2-expressing cells in a suitable plate format.

-

Pre-treat cells with the test compound.

-

Stimulate with a PAR2 agonist in the presence of LiCl (which blocks the degradation of IP1).

-

Lyse the cells and measure IP1 accumulation using a competitive immunoassay (e.g., HTRF).

-

Data Analysis: Determine the IC50 of the test compound for the inhibition of IP1 production.

-

-

-

Mechanism of Action: Radioligand Binding Assay

-

Principle: To determine if the antagonist is competitive or non-competitive, a binding assay is performed. This measures the ability of the test compound to displace a radiolabeled PAR2 ligand from the receptor.

-

Methodology:

-

Prepare cell membranes from PAR2-expressing cells.

-

Incubate the membranes with a constant concentration of a radiolabeled PAR2 ligand (e.g., [3H]-2-furoyl-LIGRL-NH2) and increasing concentrations of the unlabeled test compound.

-

Separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.

-

-

In Vivo Validation

Compounds that demonstrate potent and selective activity in vitro must then be evaluated in animal models of PAR2-mediated disease to assess their efficacy and pharmacokinetic properties.

Common In Vivo Models:

-

Acute Paw Edema Model:

-

Principle: Intraplantar injection of a PAR2 agonist or an inflammatory agent like carrageenan induces paw swelling, which is a PAR2-mediated inflammatory response.

-

Methodology:

-

Administer the test compound to rodents (e.g., rats or mice) via a relevant route (e.g., oral gavage).

-

After a set pre-treatment time, inject a PAR2 agonist or carrageenan into the hind paw.

-

Measure the change in paw volume over time using a plethysmometer.

-

Endpoint: A significant reduction in paw edema in the treated group compared to the vehicle control indicates in vivo efficacy.

-

-

-

Collagen-Induced Arthritis (CIA) Model:

-

Principle: This is a chronic model of inflammatory arthritis where PAR2 is known to play a significant role in disease progression.

-

Methodology:

-

Induce arthritis in rats or mice by immunization with type II collagen.

-

Once symptoms appear, treat the animals daily with the test compound or vehicle.

-

Monitor clinical signs of arthritis (e.g., paw swelling, joint stiffness) over several weeks.

-

At the end of the study, perform histological analysis of the joints to assess inflammation, cartilage degradation, and bone erosion.

-

Endpoint: Amelioration of clinical scores and pathological changes in the joints demonstrates disease-modifying activity.

-

-

Conclusion: A Path Forward for Discovery

2-SPBN sodium salt is a well-characterized chemical tool with important applications in the study of oxidative stress. While it is not currently identified as a PAR2 antagonist, the field of PAR2 research offers exciting opportunities for the discovery of new therapeutics. The experimental workflows detailed in this guide provide a robust framework for the identification and validation of novel PAR2 inhibitors. By applying these rigorous, step-by-step methodologies, researchers and drug development professionals can systematically evaluate compounds of interest and contribute to the development of a new generation of treatments for inflammatory and pain-related disorders.

References

-

Protease-activated receptor 2 - Wikipedia. [Link]

-

What are PAR-2 antagonists and how do they work? - Patsnap Synapse. [Link]

-

Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - NIH. [Link]

-

Santa Cruz Biotechnology, Inc. (Page 156) @ ChemBuyersGuide.com, Inc. [Link]

-

Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools. [Link]

-

PAR2 | Proteinase-activated receptors - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - NIH. [Link]

-

The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC - NIH. [Link]

-

An antagonist of human protease activated receptor-2 attenuates PAR2 signaling, macrophage activation, mast cell degranulation, and collagen-induced arthritis in rats - PubMed. [Link]

Sources

Discovering the applications of 2-SPBN in oxidative stress studies

Executive Summary

2-SPBN (Sodium N-tert-Butyl-

This guide details the physicochemical mechanisms, experimental protocols, and data interpretation frameworks required to utilize 2-SPBN effectively in oxidative stress studies, specifically for Electron Paramagnetic Resonance (EPR) spectroscopy and pharmacological interventions.

Part 1: Chemical Mechanism & Spin Trapping Dynamics

The Spin Trapping Reaction

2-SPBN functions by reacting with short-lived, paramagnetic free radicals (

Reaction Scheme

The general trapping reaction occurs at the

The stability of the resulting adduct depends on the nature of the trapped radical (

-

Hydroxyl Radical (

OH): Forms a stable adduct suitable for quantification. -

Superoxide Anion (

O

Visualization: Radical Trapping Pathway

The following diagram illustrates the transformation of a transient radical into a detectable EPR signal via 2-SPBN.

Caption: Mechanism of radical stabilization by 2-SPBN, resulting in a detectable paramagnetic species.

Part 2: Experimental Protocols

Protocol A: In Vitro Radical Detection via EPR

Objective: Detect and characterize hydroxyl radicals generated via Fenton chemistry or biological systems.

Reagents & Preparation[1][2]

-

2-SPBN Stock Solution: Prepare 1.0 M 2-SPBN in Chelex-treated phosphate-buffered saline (PBS, pH 7.4). Note: High concentration is required to outcompete endogenous antioxidants.

-

Target System: (e.g., Fenton reagent: 100

M Fe -

EPR Cell: Flat quartz cell (for aqueous samples) to minimize dielectric loss.

Step-by-Step Workflow

-

Baseline Scan: Load 50

L of 2-SPBN stock into the flat cell. Acquire a spectrum to ensure no background signal (impurities). -

Reaction Initiation: Mix 2-SPBN (final conc. 50–100 mM) with the radical-generating system.

-

Immediate Transfer: Transfer to the flat cell and tune the spectrometer immediately.

-

Acquisition: Scan parameters typical for nitroxides:

-

Microwave Power: 20 mW (avoid saturation).

-

Modulation Amplitude: 1.0 G (optimize for resolution vs. signal-to-noise).

-

Scan Range: 100 G centered at 3480 G (X-band).

-

Time Constant: 0.128 s.

-

Protocol B: Biological Application (Ischemia/Reperfusion)

Objective: Trap radicals released during the reperfusion phase of ischemic injury.

-

Perfusion Buffer: Krebs-Henseleit buffer supplemented with 3 mM 2-SPBN.

-

Procedure: Perfuse the isolated organ (e.g., heart) with buffer containing 2-SPBN during the reperfusion phase.

-

Sample Collection: Collect coronary effluent at 30-second intervals.

-

Analysis: Flash freeze effluent in liquid nitrogen if immediate analysis is impossible, though immediate measurement is preferred to prevent adduct decay.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for EPR spin trapping using 2-SPBN in aqueous environments.

Part 3: Data Interpretation & Analysis

Hyperfine Splitting Constants

The identity of the trapped radical is deduced from the hyperfine splitting constants (

| Spin Adduct | Nitrogen Coupling ( | Hydrogen Coupling ( | Spectral Pattern |

| 2-SPBN-OH | ~15.6 G | ~2.6 G | Triplet of Doublets |

| 2-SPBN-OOH | ~14.8 G | ~2.4 G | Triplet of Doublets (Unstable) |

| 2-SPBN-C• | ~16.0 G | ~3.5 G | Triplet of Doublets |

Note: Values are approximate and solvent-dependent. In aqueous buffer,

Distinguishing 2-SPBN from Contaminants

-

Ascorbate Radical: A common artifact in biological samples. It appears as a doublet (

G) with low anisotropy. -

PBN vs. 2-SPBN: While spectra are similar, 2-SPBN adducts are strictly found in the aqueous phase. If you extract with an organic solvent (e.g., toluene), 2-SPBN adducts will not partition into the organic layer, whereas PBN adducts will. This phase-separation test validates the probe's location.

Part 4: Pharmacological & Comparative Insights

2-SPBN vs. Other Nitrones

In drug development and mechanistic studies, choosing the right trap is vital.

-

Solubility: 2-SPBN is highly water-soluble (

M), whereas PBN is limited ( -

Toxicity: 2-SPBN generally exhibits lower cellular toxicity than PBN, allowing for higher dosing in in vivo models.

-

Therapeutic Efficacy: While PBN crosses the blood-brain barrier (BBB) efficiently, the charged sulfonate group on 2-SPBN limits its passive diffusion across the BBB. However, studies have shown 2-SPBN (and its disulfonyl analog NXY-059) can still exert neuroprotective effects, potentially via protection of the neurovascular unit or endothelial signaling rather than direct neuronal uptake.

Key Applications

-

Ischemia-Reperfusion Injury: Used to demonstrate the "burst" of radical production upon re-oxygenation of hypoxic tissue.

-

Acoustic Trauma: Comparative studies with 4-OHPBN show 2-SPBN can mitigate oxidative damage in the cochlea, though efficacy varies by derivative.

-

Endotoxin Shock: 2-SPBN has been shown to normalize physiological parameters (heart rate) in endotoxin models, suggesting a role in mitigating systemic oxidative stress.

References

-

Floyd, R. A., et al. (2008).[4] Nitrone-based therapeutics for neurodegenerative diseases: Their use as inhibitors of oxidative stress.[5] Free Radical Biology and Medicine. Link

-

Kotake, Y., & Janzen, E. G. (1991). Decay of the superoxide spin adduct of 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) in aqueous solution. Journal of the American Chemical Society. Link

-

Nakae, D., et al. (2003).[4] Inhibition of choline-deficient, L-amino acid-defined diet-induced hepatocarcinogenesis in rats by 4-hydroxy-N-tert-butyl-alpha-phenylnitrone. Cancer Letters. Link

-

Reszka, K., et al. (1991). Spin-trapping of the superoxide radical in aprotic solvents.[6] Free Radical Research Communications.[6][7] Link

-

Choi, C. H., et al. (2008). Therapeutic effect of a nitrone-based antioxidant drug (HPN-07) on acute acoustic trauma. Free Radical Biology and Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Authentic versus alternative mechanisms in spin trapping. Formation of azide spin-adducts in biphasic and non-aqueous systems by the oxidation of azide anion with a variety of hydrazyl radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Influence of conformation on the EPR spectrum of 5,5-dimethyl-1-hydroperoxy-1-pyrrolidinyloxyl: a spin trapped adduct of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Spin-trapping of the superoxide radical in aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

How to use 2-SPBN sodium salt in EPR spectroscopy

Application Note: Aqueous Spin Trapping with 2-SPBN Sodium Salt

Executive Summary

2-SPBN (N-tert-butyl-α-(2-sulfophenyl)nitrone, sodium salt), also known as S-PBN , is a hydrophilic derivative of the classic lipophilic spin trap PBN (N-tert-butyl-α-phenylnitrone). Its primary utility in EPR spectroscopy lies in its high water solubility, allowing for the detection of short-lived free radicals (hydroxyl, carbon-centered) in purely aqueous biological environments without the need for organic co-solvents like DMSO or ethanol, which can artificially scavenge radicals.

This guide details the preparation, experimental workflow, and data interpretation for using 2-SPBN to detect reactive oxygen species (ROS) and carbon-centered radicals in biological systems.

Technical Specifications & Mechanism

Unlike cyclic nitrones (e.g., DMPO), PBN-type traps like 2-SPBN form stable adducts with carbon-centered radicals. While they can trap superoxide (

Chemical Properties

| Parameter | Specification |

| Chemical Name | N-tert-butyl-α-(2-sulfophenyl)nitrone sodium salt |

| Synonyms | 2-SPBN, S-PBN, 2-sulfo-PBN |

| Molecular Formula | C |

| Solubility | Highly soluble in water (>1 M); Insoluble in non-polar solvents |

| Primary Advantage | Eliminates solvent artifacts (e.g., DMSO scavenging |

Spin Trapping Mechanism

The nitrone moiety (

Experimental Protocol

Reagent Preparation

Critical Pre-requisite: 2-SPBN is sensitive to light and trace metals. All solutions must be prepared fresh and shielded from light.

-

Buffer Selection: Use Chelex-treated phosphate buffer (PBS) or HEPES (pH 7.4) to minimize transition metal contamination which can catalyze Fenton chemistry and produce background signals.

-

Stock Solution (1.0 M):

-

Weigh 279 mg of 2-SPBN sodium salt.

-

Dissolve in 1.0 mL of Chelex-treated buffer.

-

Note: High concentrations (50–100 mM final concentration) are often required to outcompete endogenous antioxidants in biological samples.

-

Experimental Setup (Sample Workflow)

Scenario: Detection of Hydroxyl Radicals in a Fenton System (

-

Control Sample (Background):

- Buffer

- 2-SPBN Stock (Final: 100 mM)

-

Purpose: Checks for impurities in the spin trap.

-

Test Sample:

- Buffer

- 2-SPBN Stock (Final: 100 mM)

-

-

-

Transfer: Immediately transfer the mixture to a quartz EPR flat cell (for aqueous samples) or capillary tube.

-

Tuning: Insert into the resonator, tune the microwave frequency, and match the impedance (critical for aqueous samples due to dielectric loss).

EPR Spectrometer Settings (X-Band)

These settings are optimized to resolve the triplet-of-doublets hyperfine splitting characteristic of PBN-type adducts.

| Parameter | Setting | Rationale |

| Microwave Power | 10 – 20 mW | Sufficient signal without saturation (nitroxides saturate >20 mW). |

| Modulation Amplitude | 1.0 G (0.1 mT) | Matches the linewidth; prevents over-modulation broadening. |

| Receiver Gain | Adjust based on signal intensity. | |

| Sweep Width | 100 G (10 mT) | Covers the full nitroxide spectrum (3 lines). |

| Time Constant | 40 – 80 ms | Filters high-frequency noise. |

| Conversion Time | 40 – 80 ms | Matches time constant for digital filtering. |

Data Analysis & Interpretation

The EPR spectrum of a 2-SPBN adduct typically appears as a triplet of doublets (6 lines total).

-

Triplet (

): Interaction with the Nitrogen nucleus ( -

Doublet (

): Interaction with the

Hyperfine Splitting Constants (Approximate):

| Radical Trapped | Notes | ||

| Hydroxyl ( | ~15.6 G | ~2.7 G | Often indistinguishable from superoxide adduct decomposition product. |

| Carbon-Centered ( | ~15.8 G | ~3.5 G | |

| Superoxide ( | ~14.8 G | ~2.7 G | Unstable. Rapidly decays to |

Validation Strategy:

Since the spectra of

-

Add SOD (Superoxide Dismutase): If the signal disappears, the primary radical was superoxide.

-

Add Catalase: If the signal disappears, the radical generation was dependent on

(likely -

Add DMSO (5%): If the signal changes to a carbon-centered adduct (Methyl radical,

), it confirms the presence of

Visualization: Experimental Logic Flow

Caption: Decision tree and workflow for selecting and using 2-SPBN for aqueous spin trapping.

References

-

Comparison of PBN and 2-SPBN

- Title: Comparison of the radical trapping ability of PBN, S-SPBN and NXY-059.

- Source: N

-

URL:[Link]

-

Hyperfine Splitting Constants

- Title: [17O]oxygen hyperfine structure for the hydroxyl and superoxide radical adducts of the spin traps DMPO, PBN and 4-POBN.

- Source: Biochemical and Biophysical Research Communic

-

URL:[Link]

-

General Spin Trapping Methodology

-

EPR Sample Preparation

- Title: General guidelines for prepar

- Source: Caltech EPR Facility

-

URL:[Link]

Sources

Application Note: 2-SPBN Sodium Salt for In Vitro Cell Studies

Sub-title: Differential Localization of Oxidative Stress Using Hydrophilic Spin Traps

Part 1: Core Directive & Scientific Rationale

The "Compartmental Control" Strategy

In oxidative stress research, identifying the location of Reactive Oxygen Species (ROS) generation is as critical as detecting their presence. 2-SPBN sodium salt (N-tert-Butyl-α-(2-sulfophenyl)nitrone sodium salt) is the hydrophilic, sulfonated analog of the classic spin trap PBN (α-Phenyl-N-tert-butylnitrone).

The Critical Distinction:

-

PBN (Lipophilic): Readily crosses the cell membrane and blood-brain barrier.[1][2] It scavenges ROS in both intracellular (cytosol, mitochondria) and extracellular compartments.[3]

-

2-SPBN (Hydrophilic): Due to its negatively charged sulfonate group, 2-SPBN is poorly membrane-permeable. It remains primarily in the extracellular space or aqueous phase.

Experimental Logic: By running parallel experiments with PBN and 2-SPBN at equimolar concentrations, researchers can spatially resolve ROS toxicity.

-

Scenario A: If PBN protects cells but 2-SPBN does not

The critical ROS source is intracellular (e.g., mitochondrial dysfunction). -

Scenario B: If both PBN and 2-SPBN protect cells

The critical ROS source is likely extracellular (e.g., membrane-bound NADPH oxidase, exogenous toxins) or involves surface-level signaling.

Part 2: Technical Specifications & Preparation

Chemical Identity

-

Name: 2-SPBN Sodium Salt (also known as S-PBN or 2-Sulfo-PBN)

-

Chemical Name: N-tert-Butyl-α-(2-sulfophenyl)nitrone sodium salt

-

CAS Number: 73475-11-3

-

Molecular Weight: ~279.29 g/mol

-

Solubility: Highly soluble in water (>50 mM) and PBS; insoluble in non-polar organic solvents.

Stock Solution Preparation Protocol

-

Solvent: Sterile distilled water (dH₂O) or PBS (pH 7.4). Avoid DMSO unless necessary for co-solutes, as DMSO itself is a hydroxyl radical scavenger and can confound ROS studies.

-

Concentration: Prepare a 100 mM stock solution.

-

Calculation: Dissolve 27.9 mg of 2-SPBN Na-salt in 1 mL of solvent.

-

-

Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not autoclave.

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Comparison of Spin Traps (Table 1)

| Feature | PBN (Classic) | 2-SPBN (Sodium Salt) |

| Lipophilicity | High (Lipophilic) | Low (Hydrophilic/Polar) |

| Cell Permeability | High (Crosses membranes) | Very Low (Extracellular focus) |

| Primary Target | Intracellular & Extracellular ROS | Extracellular ROS |

| Solubility | DMSO, Ethanol, low in water | Water, PBS, Media |

| Experimental Role | General ROS Scavenger | Negative Control for Intracellular ROS |

Part 3: Experimental Protocols

Protocol A: Dose-Response & Toxicity Range Finding

Before mechanistic studies, establish the non-toxic window for your specific cell line.

-

Seeding: Seed cells (e.g., HEK293, SH-SY5Y, Primary Neurons) in 96-well plates to reach 70-80% confluence.

-

Preparation: Dilute 100 mM stock in fresh culture media to create a log-scale concentration matrix:

-

0 mM (Vehicle Control)

-

0.1 mM (100 µM)

-

1.0 mM

-

10.0 mM

-

Note: Spin traps often require mM concentrations for effective trapping, unlike receptor ligands.

-

-

Incubation: Treat cells for 24 hours.

-

Readout: Assess viability using a metabolic assay (e.g., MTT, WST-1) or ATP assay (CellTiter-Glo).

-

Acceptance Criteria: Viability >90% relative to control.[4] 2-SPBN is generally non-toxic up to 10-20 mM.

-

Protocol B: Differential Protection Assay (The "Compartment Check")

Objective: Determine if oxidative stress induced by Agent X (e.g., H₂O₂, Rotenone, Amyloid-beta) is intracellular or extracellular.

-

Pre-Treatment:

-

Group 1: Control (Media only)

-

Group 2: Stressor Only (e.g., 100 µM H₂O₂)

-

Group 3: PBN (1 mM) + Stressor

-

Group 4: 2-SPBN (1 mM) + Stressor

-

Timing: Pre-incubate cells with PBN or 2-SPBN for 1-2 hours prior to adding the stressor to allow equilibration.

-

-

Stressor Addition: Add the oxidative stress inducing agent directly to the media containing the spin traps.

-

Incubation: Incubate for the standard time required for the stressor to induce damage (e.g., 6–24 hours).

-

Analysis:

-

Measure cell death (LDH release) or ROS levels (DCFDA fluorescence).

-

Interpretation:

-

PBN protects / 2-SPBN fails: Damage is intracellular.

-

Both protect: Damage is extracellular or membrane-mediated.

-

-

Part 4: Visualization of Mechanism

The following diagram illustrates the differential permeability and trapping zones of PBN versus 2-SPBN.

Caption: PBN permeates the membrane to trap intracellular ROS, while 2-SPBN is excluded, trapping only extracellular species.

Part 5: References

-

Floyd, R. A., et al. (2008). Nitrones as therapeutics. Free Radical Biology and Medicine. Link

-

Context: Establishes the fundamental chemistry and therapeutic potential of PBN and its derivatives.

-

-

Hainsworth, A. H., et al. (2008). The nitrone disodium 2,4-sulphophenyl-N-tert-butylnitrone is without cytoprotective effect on sodium nitroprusside-induced cell death in N1E-115 neuroblastoma cells in vitro. Journal of Cerebral Blood Flow & Metabolism. Link

-

Context: Demonstrates the lack of intracellular protection by hydrophilic PBN analogs (NXY-059/S-PBN) compared to lipophilic antioxidants, validating their use as negative controls for intracellular stress.

-

-

Kotake, Y. (1999). Pharmacologic properties of phenyl N-tert-butylnitrone. Antioxidants & Redox Signaling. Link

-

Context: Detailed review of PBN pharmacokinetics and membrane permeability properties.

-

-

Maples, K. R., et al. (1988). In vitro and in vivo spin trapping of free radicals. Molecular Pharmacology. Link

-

Context: Methodological foundation for using spin traps in biological systems.

-

Sources

- 1. α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of α-Phenyl-N-tert-Butyl Nitrone (PBN) on Brain Cell Membrane Function and Energy Metabolism during Transient Global Cerebral Hypoxia-Ischemia and Reoxygenation-Reperfusion in Newborn Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: 2-SPBN as a Spin Trap for Hydroxyl Radical Detection

Abstract

The detection of short-lived reactive oxygen species (ROS), particularly the hydroxyl radical (

Introduction & Mechanistic Basis[1][2]

The Challenge of Hydroxyl Radical Detection

The hydroxyl radical (

Why 2-SPBN?

Standard PBN (N-tert-butyl-

2-SPBN incorporates a sulfonate group (

-

Solubility: Highly soluble in water/buffer (up to >1 M), allowing for purely aqueous experiments.

-

Stability: Forms a relatively stable adduct compared to linear nitrones, though less stable than some cyclic traps like DEPMPO.

-

Specificity: The hyperfine splitting constants (HFCs) provide a unique fingerprint for the trapped species.

Reaction Mechanism